molecular formula C26H25ClN4O5S B2759648 N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide CAS No. 899936-60-8

N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide

カタログ番号: B2759648
CAS番号: 899936-60-8
分子量: 541.02
InChIキー: UEPCVUJBQPDNTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a thieno[3,2-d]pyrimidinone derivative characterized by a bicyclic thiophene-fused pyrimidine core. Key structural features include:

  • A 2-chlorobenzyl group attached to the propanamide side chain.
  • A 2-((2-ethoxyphenyl)amino)-2-oxoethyl substituent at the 1-position of the thienopyrimidinone ring.
  • A dihydrothieno[3,2-d]pyrimidin-3(4H)-yl scaffold with 2,4-dioxo functionalization.

特性

CAS番号

899936-60-8

分子式

C26H25ClN4O5S

分子量

541.02

IUPAC名

N-[(2-chlorophenyl)methyl]-3-[1-[2-(2-ethoxyanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide

InChI

InChI=1S/C26H25ClN4O5S/c1-2-36-21-10-6-5-9-19(21)29-23(33)16-31-20-12-14-37-24(20)25(34)30(26(31)35)13-11-22(32)28-15-17-7-3-4-8-18(17)27/h3-10,12,14H,2,11,13,15-16H2,1H3,(H,28,32)(H,29,33)

InChIキー

UEPCVUJBQPDNTA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CCC(=O)NCC4=CC=CC=C4Cl)SC=C3

溶解性

not available

製品の起源

United States

生物活性

N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex synthetic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the 2-chlorobenzyl and 2-ethoxyphenyl substituents may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antibacterial Activity : Compounds containing thieno[3,2-d]pyrimidine rings have shown promising antibacterial properties against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Some derivatives have demonstrated antifungal effects, making them candidates for treating fungal infections.
  • Anticancer Potential : The structural components suggest potential activity against cancer cells through various mechanisms, including apoptosis induction.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit specific enzymes involved in bacterial cell wall synthesis.
  • Interference with Nucleic Acid Synthesis : The thieno[3,2-d]pyrimidine moiety can interact with DNA and RNA synthesis pathways.
  • Modulation of Cell Signaling Pathways : The compound may influence signaling pathways that regulate cell proliferation and apoptosis.

Antibacterial Studies

A study evaluating the antibacterial efficacy of related thieno[3,2-d]pyrimidine derivatives found that they exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

Antifungal Activity

In vitro tests conducted on similar compounds revealed antifungal activity against Candida albicans, with MIC values indicating effectiveness at concentrations as low as 25 µg/mL .

Anticancer Research

A recent investigation into the anticancer properties of thieno[3,2-d]pyrimidine derivatives showed that they could induce apoptosis in various cancer cell lines. One derivative demonstrated a half-maximal inhibitory concentration (IC50) of 15 µM against breast cancer cells .

Data Tables

Activity Type Target Organism/Cell Line MIC/IC50 (µg/mL) Reference
AntibacterialStaphylococcus aureus50
AntibacterialEscherichia coli100
AntifungalCandida albicans25
AnticancerBreast cancer cells15

科学的研究の応用

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds with similar structural motifs can inhibit the proliferation of cancer cells. For instance:

  • Mechanism : The compound potentially interferes with signaling pathways critical for tumor growth.
  • Case Study : A related compound demonstrated significant tumor growth inhibition in xenograft models through modulation of apoptosis pathways.

Antimicrobial Properties

Preliminary investigations suggest that derivatives of this compound possess antimicrobial activity against various pathogens:

  • Pathogens Tested : Common bacteria such as Escherichia coli and Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Reported MIC values for structurally similar compounds were around 256 µg/mL.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to disease progression:

  • Target Enzymes : Potential inhibition of acetylcholinesterase, which is crucial in neurodegenerative diseases.

Synthesis and Reaction Pathways

The synthesis of N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide typically involves multi-step synthetic routes:

  • Formation of the Thieno[3,2-d]pyrimidine Core : Initial cyclization reactions to construct the bicyclic structure.
  • Introduction of Functional Groups : Sequential addition of the chlorobenzyl and ethoxyphenyl groups through nucleophilic substitutions.
  • Final Coupling Reactions : Formation of the amide bond to yield the final product.

Case Studies

Several case studies provide insights into the applications of this compound:

Anticancer Activity

A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation.

Antimicrobial Effects

Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, highlighting their potential as therapeutic agents.

類似化合物との比較

Comparison with Structural Analogs

Core Scaffold Variations

(a) Thieno[3,2-d]pyrimidinone Derivatives
  • N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide (CAS 1105223-65-1) Core: Fully oxidized 4-oxo-thieno[3,2-d]pyrimidine. Substituents: 2-chloro-4-methylphenyl and phenyl groups. Molecular Weight: 409.888 g/mol . Key Difference: Lack of the dihydro moiety and ethoxyphenyl substituent in the target compound. The phenyl group at the 7-position may enhance lipophilicity compared to the target’s ethoxyphenyl group.
(b) Hexahydrobenzothienopyrimidine Derivatives
  • N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 499102-12-4) Core: Saturated hexahydrobenzothienopyrimidine. Substituents: 4-methoxyphenyl and sulfanyl groups.

Substituent-Driven Comparisons

(a) Chlorobenzyl vs. Dichlorophenyl Groups
  • N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxotetrahydropyrimidine-1(2H)-carboxamide (Compound 51)
    • Substituents : Dichlorophenyl and difluorobenzyl groups.
    • Impact : Fluorine atoms enhance electronegativity and membrane permeability but may reduce solubility compared to the target’s ethoxyphenyl group .
(b) Ethoxyphenylamino vs. Thiophene Carboxamide
  • (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide Substituents: Thiophene carboxamide and dichlorophenyl. Impact: The thiophene moiety may enhance π-π stacking, while the dichlorophenyl group increases hydrophobicity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 1105223-65-1 CAS 499102-12-4
Molecular Weight ~480–500 (estimated) 409.888 g/mol ~450–470 (estimated)
H-Bond Donors 2 (amide NH, indole NH) 1 1
H-Bond Acceptors 6 4 5
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 (higher lipophilicity) ~3.8

Key Observations :

  • The dihydrothienopyrimidinone core may confer metabolic susceptibility (oxidation at the dihydro position) versus fully aromatic analogs like CAS 1105223-65-1.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chlorobenzyl)-3-(1-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Construct the thieno[3,2-d]pyrimidine core via cyclization of mercaptonicotinonitrile intermediates under basic conditions (e.g., KOH in ethanol) .
  • Step 2 : Introduce the 2-((2-ethoxyphenyl)amino)-2-oxoethyl group via nucleophilic substitution, using coupling agents like EDC·HCl and HOBt in DMF or dichloromethane .
  • Step 3 : Attach the N-(2-chlorobenzyl)propanamide moiety via amide bond formation, optimizing pH (7–8) and temperature (0–5°C) to minimize side reactions .
  • Optimization : Use TLC and HPLC to monitor reaction progress. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers validate the structural integrity and purity of this compound?

  • Analytical Workflow :

  • NMR : Confirm regiochemistry using 1^1H and 13^13C NMR, focusing on aromatic proton splitting patterns (e.g., thienopyrimidine H-5 and H-7) and amide carbonyl signals (~168–170 ppm) .
  • HRMS : Verify molecular weight (expected [M+H]+^+ ~600–620 Da) with <2 ppm error .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water, 0.1% TFA) at 254 nm .

Q. What solvent systems are suitable for solubility testing, and how do structural features influence solubility?

  • Approach :

  • Test solubility in DMSO (primary stock), followed by aqueous buffers (PBS, pH 7.4). The 2-ethoxyphenyl and chlorobenzyl groups reduce hydrophilicity; use co-solvents (e.g., PEG-400) for in vitro assays .
  • Quantify solubility via UV-Vis spectroscopy at λ_max (~290 nm for thienopyrimidine absorption) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally analogous thienopyrimidine derivatives?

  • Case Study :

  • Discrepancy : A 2023 study reported IC50_{50} = 1.2 µM against kinase X, while a 2024 study found no activity .
  • Resolution :
  • Re-test : Validate assays under identical conditions (ATP concentration, incubation time).
  • Structural Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 2-ethoxyphenyl) via molecular docking to identify steric/electronic clashes .
  • Meta-Analysis : Cross-reference with analogs (e.g., pyrido[3,2-d]pyrimidines in ).

Q. What strategies are recommended for optimizing the compound’s metabolic stability without compromising target binding?

  • Guidelines :

  • Modifications : Replace the 2-ethoxy group with a bioisostere (e.g., 2-methoxy or 2-OCF3_3) to block oxidative metabolism .
  • In Silico Tools : Use ADMET Predictor™ to estimate CYP450 liabilities. Prioritize derivatives with lower topological polar surface area (<90 Ų) .
  • In Vitro Validation : Test stability in human liver microsomes (HLM) with NADPH cofactor; aim for t1/2_{1/2} >30 min .

Q. How can researchers design a robust SAR study for this compound’s anticancer activity?

  • Framework :

  • Core Variations : Synthesize analogs with pyrido[3,2-d]pyrimidine () or quinazolinone () cores.
  • Substituent Library :
PositionVariationsBiological Metric
R1 (2-ethoxyphenyl)-OCH3_3, -CF3_3, -ClIC50_{50} (kinase X)
R2 (chlorobenzyl)-F, -Br, -CH3_3LogP, solubility
  • Assays : Use MTT (cytotoxicity), flow cytometry (apoptosis), and Western blot (target phosphorylation) .

Q. What computational methods are most effective for predicting off-target interactions?

  • Protocol :

  • Docking : Use AutoDock Vina to screen against Pharmaprojects’ off-target database (e.g., kinases, GPCRs). Set grid boxes around ATP-binding pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
  • Heatmap Analysis : Cluster off-targets by binding affinity (<-8 kcal/mol) and clinical relevance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。